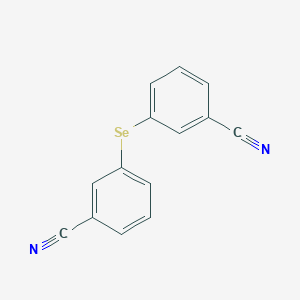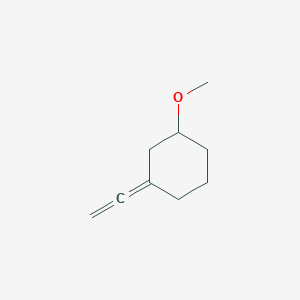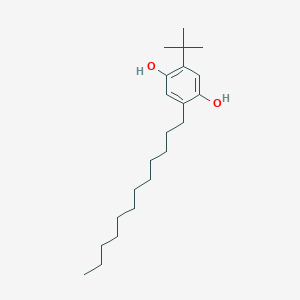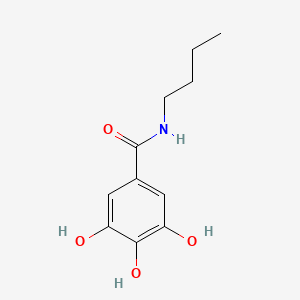
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound that features a unique combination of bromine atoms and a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions . The subsequent introduction of the pyrrolidine ring can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Pyrrolidine, other nucleophiles, appropriate catalysts, and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, leading to the modulation of their activity.
Pathways Involved: It may induce apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Tribromo-6-(morpholin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar structure but with a morpholine ring instead of pyrrolidine.
2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112169-15-0 |
|---|---|
Molekularformel |
C10H8Br3NO2 |
Molekulargewicht |
413.89 g/mol |
IUPAC-Name |
2,3,5-tribromo-6-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H8Br3NO2/c11-5-6(12)10(16)8(7(13)9(5)15)14-3-1-2-4-14/h1-4H2 |
InChI-Schlüssel |
RKPXGTDQMPKZMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C(=O)C(=C(C2=O)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


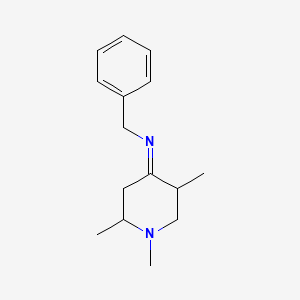
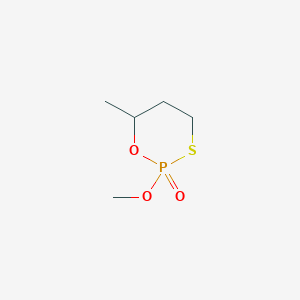


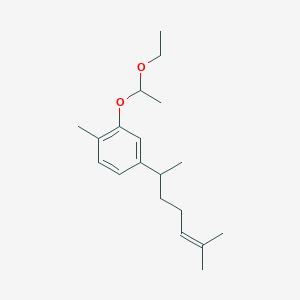
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

